Cas no 69632-31-1 ((S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine)
69632-31-1 structure
Product Name:(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine
Número CAS:69632-31-1
MF:C15H13N3O5
Megavatios:315.280823469162
MDL:MFCD00064498
CID:90475
PubChem ID:24857887
Update Time:2025-09-22
(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine Propiedades químicas y físicas
Nombre e identificación
-
- (S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine
- (S)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzamide
- (S)-(+)-N-(3,5-dinitrobenzoyl)-alpha-methylbenzyl
- S-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine
- (S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine
- 3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide
- (S)-(+)-N-(3,5-DINITROBENZOYL)-ALPHA-PHENYLETHYLAMINE
- CHEMBL3133163
- D1852
- (S)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzamide, 98%
- 69632-31-1
- [3-hydroxyazonoyl-5-[[(1S)-1-phenylethyl]carbamoyl]phenyl]azinic acid
- (b)-(+)-N-[3,5-Dinitrobenzoyl]-alpha-methylbenzylamine
- SCHEMBL3069141
- DTXSID40420804
- (S)-3,5-dinitro-N-(1-phenylethyl)benzamide
- MFCD00064498
- G86100
- ABEVDCGKLRIYRW-JTQLQIEISA-N
-
- MDL: MFCD00064498
- Renchi: 1S/C15H13N3O5/c1-10(11-5-3-2-4-6-11)16-15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h2-10H,1H3,(H,16,19)/t10-/m0/s1
- Clave inchi: ABEVDCGKLRIYRW-JTQLQIEISA-N
- Sonrisas: O=C(C1C=C(C=C(C=1)[N+](=O)[O-])[N+](=O)[O-])N[C@@H](C)C1C=CC=CC=1
Atributos calculados
- Calidad precisa: 315.08600
- Masa isotópica única: 315.085521
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 23
- Cuenta de enlace giratorio: 6
- Complejidad: 431
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 2
- Xlogp3: 2.8
- Superficie del Polo topológico: 121
Propiedades experimentales
- Color / forma: 灰黄色晶体。
- Denso: 1.362
- Punto de fusión: 158-161 °C (lit.)
- Punto de ebullición: 482.9°C at 760 mmHg
- Punto de inflamación: 245.8°C
- índice de refracción: 1.627
- PSA: 120.74000
- Logp: 4.43130
- Actividad óptica: [α]20/D +46.2°, c = 0.9 in acetone
- Disolución: 不能溶于水。
(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 296910-1G |
(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine |
69632-31-1 | 98% | 1G |
¥258.5 | 2022-02-24 | |
| abcr | AB116292-1 g |
(S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine, 98%; . |
69632-31-1 | 98% | 1 g |
€185.30 | 2023-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673505-1g |
(S)-3,5-dinitro-N-(1-phenylethyl)benzamide |
69632-31-1 | 98% | 1g |
¥265.00 | 2024-05-03 | |
| Cooke Chemical | F090221-1g |
(S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine |
69632-31-1 | 98 | 1g |
RMB 420.00 | 2025-02-21 | |
| Cooke Chemical | F090221-5g |
(S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine |
69632-31-1 | 98 | 5g |
RMB 1969.60 | 2025-02-21 | |
| Cooke Chemical | F090221-25g |
(S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine |
69632-31-1 | 98 | 25g |
RMB 5243.20 | 2025-02-21 | |
| abcr | AB116292-1g |
(S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine, 98%; . |
69632-31-1 | 98% | 1g |
€185.30 | 2024-06-11 |
(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine Literatura relevante
-
1. Homolytic reactions of ligated boranes. Part 18. The scope of enantioselective hydrogen-atom abstraction by chiral amine–boryl radicals for kinetic resolution under conditions of polarity reversal catalysisHai-Shan Dang,Valérie Diart,Brian P. Roberts J. Chem. Soc. Perkin Trans. 1 1994 1033
69632-31-1 ((S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine) Productos relacionados
- 26819-11-4(N-Ethyl-3-nitrobenzamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Proveedores recomendados
Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shenzhen Yaoyuan R&D Center Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
ASIACHEM I&E (JIANGSU) CO., LTD
Miembros de la medalla de oro
Proveedor de China
Lote
Hunan Well Medicine Synthesis Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos